molecular formula C8H8BrClO B069166 1-Bromo-5-chloro-4-methoxy-2-methylbenzene CAS No. 179897-95-1

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Cat. No.: B069166
CAS No.: 179897-95-1
M. Wt: 235.5 g/mol
InChI Key: ZSQSJXNQJJOEPA-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups

Preparation Methods

The synthesis of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 4-methoxy-2-methylbenzene (anisole). The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield. These processes are optimized for large-scale production and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Bromo-5-chloro-4-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-5-chloro-4-methoxy-2-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical processes .

Comparison with Similar Compounds

1-Bromo-5-chloro-4-methoxy-2-methylbenzene can be compared with other similar compounds such as:

Biological Activity

1-Bromo-5-chloro-4-methoxy-2-methylbenzene, also known as 4-Bromo-2-chloro-5-methylanisole, is an organic compound with the molecular formula C8H8BrClO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound can be synthesized through several methods, typically involving halogenation reactions. One common approach includes the bromination and chlorination of 2-methoxy-4-methylbenzene using bromine and chlorine in the presence of a catalyst like iron(III) chloride .

Synthetic Routes

Method Description
HalogenationInvolves bromination and chlorination of 2-methoxy-4-methylbenzene.
Substitution ReactionsThe bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide or amines.
OxidationThe methoxy group can be oxidized to a carbonyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an intermediate in the synthesis of biologically active compounds.

The compound interacts with molecular targets through electrophilic aromatic substitution reactions facilitated by its halogen substituents. The methoxy group enhances the electron density on the aromatic ring, influencing its reactivity .

Anticancer Activity

Recent studies have shown that derivatives of halogenated benzene compounds exhibit significant anticancer properties. For instance, a series of compounds based on similar structures were evaluated for their activity against various cancer cell lines. Some exhibited low nanomolar inhibitory activities against specific targets like purine nucleoside phosphorylase (PNP), which is relevant for T-cell malignancies .

In Vitro Studies

In vitro studies have indicated that this compound derivatives can inhibit cell growth in human breast cancer cell lines. The compound's mechanism may involve the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of both bromine and chlorine atoms in this compound provides versatility in substitution reactions, enhancing its potential for further functionalization.

Compound Biological Activity
1-Bromo-4-chloro-2-methoxy-5-methylbenzeneModerate anticancer activity
This compoundPotent activator of AMPK, selective against cancer
2-Bromo-4-chloro-5-methylphenyl methyl etherLimited biological data available

Properties

IUPAC Name

1-bromo-5-chloro-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQSJXNQJJOEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631516
Record name 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-95-1
Record name 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-4-methoxy-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-5-chloro-4-methoxy-2-methylbenzene
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